
3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-ol;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “methyl 3- (4-aminopiperidin-1-yl)propanoate dihydrochloride” has a molecular weight of 259.18 and is stored at room temperature . Another compound, “3- (4-aminopiperidin-1-yl)propanoic acid dihydrochloride”, also has similar properties .
Molecular Structure Analysis
The molecular structure of related compounds like “4-Aminopiperidine” has been analyzed . It has a linear formula of C5H10NNH2 and a molecular weight of 100.16 .
Chemical Reactions Analysis
There are studies on the chemical reactions of related compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed . For example, “4-Aminopiperidine” has a density of 0.945 g/mL at 25 °C (lit.) .
Scientific Research Applications
Synthesis and Pharmacological Applications
Piperidine derivatives, such as EN300-7549400, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and alkaloids. The synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, is crucial for drug design .
Anticonvulsant Properties
Research has shown that derivatives of pyrrolidine-2,5-dione, which shares a core structure with EN300-7549400, exhibit potential anticonvulsant properties. Some compounds have demonstrated strong anticonvulsant activity with low effective doses in the maximum electroshock (MES) seizure test.
Molecular Synthesis
A novel synthesis method for structurally related compounds to EN300-7549400 has been proposed. This method simplifies the production of large quantities of the compound, which is beneficial for research and industrial applications.
Dipeptide Analogues
Dipeptide analogues, which are analogous to amino acids, have been synthesized with high yield and excellent enantiopurity. These analogues adopt a linear, extended conformation, showing potential in medicinal chemistry and drug design.
Molecular Docking Studies
Molecular docking studies have explored the biological activity of hydroacridine and quinoline derivatives. Compounds containing fragments of pyrrolidine-2,5-diones, like EN300-7549400, showed improved biological activity indicators, suggesting their significance in enhancing biological activity.
NMDA Receptor Antagonism
EN300-7549400 is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. It plays a crucial role in many physiological and pathological processes in the central nervous system (CNS), making it a valuable compound for neuroscience research.
Mechanism of Action
Target of Action
Many compounds with a piperidine nucleus, like the one in this compound, are known to interact with various receptors in the body, including G protein-coupled receptors, ion channels, and enzymes . The specific targets would depend on the exact structure and properties of the compound.
Safety and Hazards
properties
IUPAC Name |
3-(4-aminopiperidin-1-yl)-2,2-dimethylpropan-1-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O.2ClH/c1-10(2,8-13)7-12-5-3-9(11)4-6-12;;/h9,13H,3-8,11H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXNPUVKEGHQMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCC(CC1)N)CO.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-ol;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

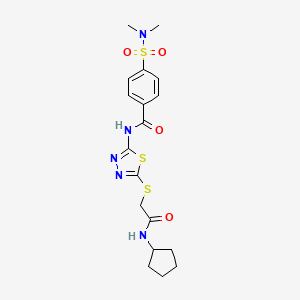
![N-(4-fluorobenzyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2938930.png)
amine](/img/structure/B2938931.png)
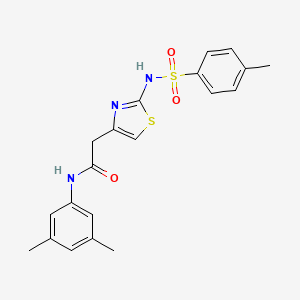
![N-(3-fluoro-4-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2938933.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2938937.png)
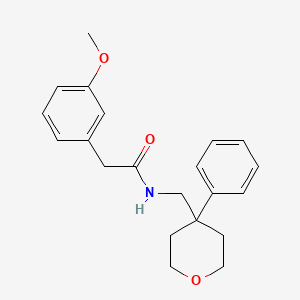
![N-(4-methylbenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2938940.png)
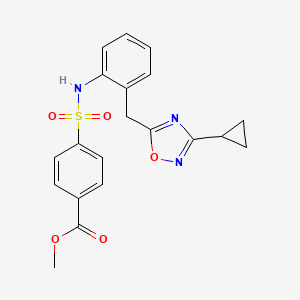
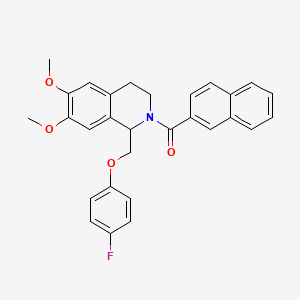
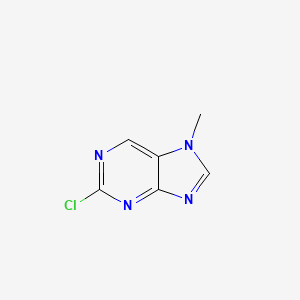
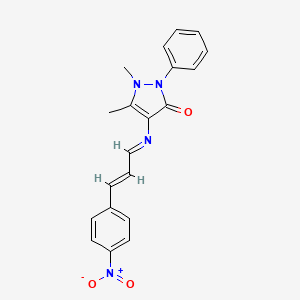
![1-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea](/img/structure/B2938948.png)